molecular formula C9H12O4 B1412294 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 1113001-63-0

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B1412294
CAS No.: 1113001-63-0
M. Wt: 184.19 g/mol
InChI Key: LUHZDMKRIAUCOY-UHFFFAOYSA-N
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Description

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 1113001-63-0) is a high-value bicarboxylic acid derivative with a molecular formula of C 9 H 12 O 4 and a molecular weight of 184.19 g/mol [ 1 ]. This compound, characterized by its distinct bicyclo[1.1.1]pentane scaffold, serves as a versatile and crucial building block in medicinal chemistry and drug discovery research [ 1 ]. The structure features both a protected methyl ester and a free carboxylic acid, providing orthogonal reactivity for sequential functionalization, making it an excellent precursor for the synthesis of more complex bioactive molecules [ 4 ]. As a solid, it is recommended to be stored sealed in a dry environment, typically at room temperature or between 2-8°C [ 1 ][ 3 ]. Predicted physicochemical properties include a boiling point of 294.2±13.0 °C, a density of 1.427±0.06 g/cm³, and a pKa of 4.79±0.10, which are essential parameters for researchers planning reaction conditions and purification strategies [ 1 ][ 4 ]. The compound is offered in various high-purity grades, typically 95% to 98%, and is available for immediate shipment in research quantities ranging from 5 mg to 10 g [ 2 ][ 4 ]. Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary or household use [ 3 ][ 5 ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Signal Word: Warning [ 3 ].

Properties

IUPAC Name

2-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-7(12)9-3-8(4-9,5-9)2-6(10)11/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHZDMKRIAUCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113001-63-0
Record name 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.

    Introduction of the methoxycarbonyl group: This step involves the esterification of the bicyclo[1.1.1]pentane core with methoxycarbonyl chloride in the presence of a base such as triethylamine.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production methods for 2-(3-(Methoxycarbonyl)bicyclo[11

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Biological Activity

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, with CAS number 1113001-63-0, is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H12_{12}O4_4
  • Molecular Weight : 184.19 g/mol
  • Purity : Typically >98%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Research indicates that this compound may act as a modulator of glutamate receptors, which are crucial in neurotransmission and have implications in neurodegenerative diseases.

Antioxidant Activity

Studies have shown that compounds structurally related to this compound exhibit significant antioxidant properties. This activity is essential for mitigating oxidative stress, which is linked to various chronic diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Case Study 1: Glutamate Receptor Modulation

A study evaluated the effects of bicyclic compounds on glutamate receptors, revealing that derivatives of this compound could enhance receptor activity, potentially offering therapeutic avenues for conditions like Alzheimer's disease (PubMed ID: 35676439).

Case Study 2: Antioxidant Evaluation

In a comparative study assessing various compounds for antioxidant capacity using DPPH and FRAP assays, derivatives similar to this compound demonstrated moderate antioxidant activity, correlating with their phenolic content.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantModerate activity
AntimicrobialEffective against specific strains
Glutamate ModulationEnhanced receptor activity

Scientific Research Applications

Synthesis and Organic Chemistry

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows for functionalization reactions that can lead to the development of new derivatives with tailored properties.

Case Study : Researchers have utilized this compound in the synthesis of novel bicyclic frameworks that exhibit enhanced biological activity compared to their linear counterparts. The strain inherent in the bicyclic structure facilitates reactivity, making it an attractive target for synthetic chemists.

Pharmaceutical Development

The compound's potential as a pharmaceutical agent is under investigation, particularly in the context of drug design and development.

Case Study : A study published in Combinatorial Chemistry & High Throughput Screening highlighted the use of bicyclic compounds in drug discovery programs aimed at developing new anti-cancer agents. The unique pharmacophoric features of this compound may contribute to its efficacy in targeting specific biological pathways.

The biological activities of this compound have been assessed in various studies, focusing on its potential anti-inflammatory and analgesic effects.

Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting a pathway for therapeutic development in treating inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Storage Conditions
Target Compound 184.19 Methoxycarbonyl, acetic acid 2–8°C, dry
2-(3-(Boc-amino)-bicyclo[...])acetic Acid 241.29 Boc-amino, acetic acid Not specified
(2S)-Amino-2-[3-(CF₃)-bicyclo[...] 209.17 Trifluoromethyl, amino acid Not specified
2-(Bicyclo[...])acetic Acid 156.18 Acetic acid Room temperature

Pharmacological Relevance

  • Target Compound : The ester group may act as a prodrug, enhancing membrane permeability before hydrolysis to the active carboxylic acid .
  • Fluorinated Analogs : Improved metabolic stability and binding affinity in targets like LPAR1 antagonists .
  • Cubane Derivatives : High rigidity favors use in materials science but limits bioavailability .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using ¹H-NMR (e.g., bicyclo[1.1.1]pentane derivatives show distinct bridgehead proton signals at δ 2.0–3.0 ppm) .
  • Optimize yields by controlling reaction temperature (e.g., 0°C to ambient) and stoichiometry (1.1 equiv. of reagents recommended) .

Basic: How can the structure of this compound be validated experimentally?

Q. Analytical Methods :

  • ¹H-NMR Spectroscopy : Bridgehead protons in BCP derivatives appear as singlets (δ ~2.5–3.0 ppm), while methoxycarbonyl groups resonate at δ 3.6–3.8 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., C₈H₁₀O₄ has a calculated mass of 170.164 g/mol; compare with experimental LC-MS data) .
  • X-ray Crystallography : For crystalline derivatives, resolve the BCP core’s strained geometry (bond angles ~90°) .

Q. Data Interpretation :

  • Cross-validate purity via HPLC (retention time consistency) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Basic: What safety precautions are critical when handling this compound?

Q. Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent decomposition .
  • Spill Management : Avoid dust generation; collect spills using absorbent materials and dispose as hazardous waste .

Q. Toxic Byproducts :

  • Thermal decomposition may release carbon oxides or nitrogen oxides. Use CO₂ or dry chemical fire extinguishers .

Advanced: How is this compound utilized in medicinal chemistry and drug design?

Q. Applications :

  • Bioisosteric Replacement : The BCP core serves as a rigid, sp³-rich scaffold to replace tert-butyl or aryl groups, improving pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • Case Study : In Denali Therapeutics’ DNL343 (a neuroprotective agent), a BCP derivative was incorporated to enhance blood-brain barrier penetration .

Q. Synthetic Modifications :

  • Introduce functional groups (e.g., amides, trifluoromethyl) via coupling reactions (e.g., EDC/HOBt) with carboxylic acid intermediates .
  • Optimize biological activity by varying substituents on the BCP core (e.g., fluorophenoxy groups in eIF2B activators) .

Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?

Q. Troubleshooting :

  • Reagent Purity : Ensure triethylamine and diphenyl phosphoryl azide are freshly distilled to avoid side reactions (e.g., azide decomposition) .
  • Solvent Effects : Use anhydrous tert-butanol to minimize hydrolysis of intermediates .
  • Temperature Control : Maintain strict cooling (0°C) during azide addition to prevent exothermic side reactions .

Q. Case Example :

  • A 73% yield was achieved for a BCP derivative using silica gel chromatography with 1% triethylamine to suppress compound degradation .

Advanced: What strategies are effective for analyzing metabolic stability of BCP-based compounds?

Q. Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Metabolite Identification : Use high-resolution MS to detect hydroxylation or demethylation products (common for methoxycarbonyl groups) .

Q. Data Analysis :

  • Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) values against control compounds (e.g., tert-butyl analogs) to assess metabolic improvements .

Advanced: How to address solubility challenges in aqueous biological assays?

Q. Strategies :

  • Prodrug Design : Convert the carboxylic acid to a methyl ester (improves logP) and hydrolyze in situ .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

Q. Empirical Data :

  • For 2BAct (eIF2B activator), solubility in PBS was enhanced by adding 0.1% Tween-80, enabling in vivo dosing .

Advanced: What computational tools predict the reactivity of BCP derivatives?

Q. Modeling Approaches :

  • DFT Calculations : Optimize BCP geometry at the B3LYP/6-31G(d) level to predict strain energy (~70 kcal/mol) and reaction pathways .
  • Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., eIF2B) to guide functional group placement .

Q. Validation :

  • Correlate computed dipole moments with experimental solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Reactant of Route 2
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Reactant of Route 2
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

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